An In-depth Technical Guide to 2-Bromo-4-phenyl-1,3-oxazole: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Bromo-4-phenyl-1,3-oxazole: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Importance of the 2-Bromo-4-phenyl-1,3-oxazole Scaffold
The 1,3-oxazole ring is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic and steric properties allow it to act as a versatile scaffold in medicinal chemistry, engaging with a wide array of biological targets through various non-covalent interactions. The strategic introduction of a bromine atom at the 2-position of the 4-phenyloxazole core, as seen in 2-Bromo-4-phenyl-1,3-oxazole, creates a highly valuable and versatile building block for drug discovery and development. The C-Br bond serves as a synthetic handle for the introduction of molecular diversity through a variety of cross-coupling reactions, enabling the systematic exploration of the chemical space around the core scaffold. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and potential applications of 2-Bromo-4-phenyl-1,3-oxazole for researchers, scientists, and professionals in the field of drug development.
Core Compound Data: Physicochemical and Predicted Properties
A foundational understanding of the physicochemical properties of 2-Bromo-4-phenyl-1,3-oxazole is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1060816-19-4 | |
| Molecular Formula | C₉H₆BrNO | |
| Molecular Weight | 224.05 g/mol | |
| IUPAC Name | 2-bromo-4-phenyl-1,3-oxazole | N/A |
| Synonyms | 2-Bromo-4-phenyloxazole, Oxazole, 2-bromo-4-phenyl- | |
| Predicted Density | 1.524 ± 0.06 g/cm³ | N/A |
| Predicted Boiling Point | 327.9 ± 35.0 °C | N/A |
| Predicted pKa | -1.29 ± 0.10 | |
| Predicted XLogP3 | 3.1 | N/A |
Synthesis and Characterization
Representative Synthesis Protocol: Hantzsch-Type Synthesis
A common and effective method for the synthesis of 4-substituted oxazoles is the Hantzsch synthesis, which involves the reaction of an α-haloketone with an amide. For the synthesis of 2-Bromo-4-phenyl-1,3-oxazole, a variation of this approach using urea as the amide source is a logical pathway.
Step-by-Step Methodology:
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Reactant Preparation: In a microwave-safe reaction vessel, combine 2-bromo-1-phenylethan-1-one (1.0 mmol, 199 mg) and urea (2.0 mmol, 120 mg).
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Solvent Addition: Add dimethylformamide (DMF, 5 mL) to the vessel and stir briefly to dissolve the reactants.
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Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 138 °C for 20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Reaction Quenching and Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (50 mL).
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Precipitation and Filtration: A precipitate of 2-amino-4-phenyloxazole will form. Collect the solid by vacuum filtration and wash with cold water.
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Bromination (Sandmeyer-type reaction): The resulting 2-amino-4-phenyloxazole can then be converted to the target 2-bromo derivative via a Sandmeyer-type reaction. While the direct bromination of the oxazole ring at the 2-position can be challenging, the diazotization of the 2-amino group followed by displacement with bromide is a feasible route.
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Purification: The crude 2-Bromo-4-phenyl-1,3-oxazole can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization and Spectroscopic Data of an Analogous Compound: 2-Bromo-4-phenyl-1,3-thiazole
Due to the lack of published experimental spectroscopic data for 2-Bromo-4-phenyl-1,3-oxazole, we present the data for its close structural analog, 2-Bromo-4-phenyl-1,3-thiazole (CAS: 57516-16-2), for comparative purposes.[1] The electronic environment of the phenyl and heterocyclic protons and carbons are expected to be similar, providing a strong basis for the characterization of the target oxazole.
Spectroscopic Data for 2-Bromo-4-phenyl-1,3-thiazole: [1]
| Data Type | Description |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.16 (s, 1H, thiazole-H), 7.92 (d, J = 7.3 Hz, 2H, Ar-H), 7.46 (t, J = 7.6 Hz, 2H, Ar-H), 7.40-7.37 (m, 1H, Ar-H). |
| IR (KBr, cm⁻¹) | 3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, 689. |
Expected Spectroscopic Features for 2-Bromo-4-phenyl-1,3-oxazole:
Based on the data for the thiazole analog, the ¹H NMR spectrum of 2-Bromo-4-phenyl-1,3-oxazole is expected to show a singlet for the proton at the 5-position of the oxazole ring, and multiplets in the aromatic region corresponding to the phenyl group. The ¹³C NMR spectrum will show characteristic signals for the oxazole ring carbons and the phenyl carbons. Mass spectrometry should show a characteristic isotopic pattern for the bromine atom.
Reactivity and Synthetic Utility: A Gateway to Molecular Diversity
The primary synthetic utility of 2-Bromo-4-phenyl-1,3-oxazole lies in the reactivity of the C2-bromo substituent. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents.
Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[2][3] 2-Bromo-4-phenyl-1,3-oxazole is an excellent substrate for this reaction, allowing for the introduction of aryl, heteroaryl, and alkyl groups at the 2-position of the oxazole ring.
Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling:
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Reaction Setup: To a dry Schlenk tube, add 2-Bromo-4-phenyl-1,3-oxazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).
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Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
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Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (3 mol%), to the reaction mixture.
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Solvent Addition: Add a degassed solvent system, such as a mixture of dimethoxyethane (DME) and water (4:1), via syringe.
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Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-phenyloxazole.
Applications in Drug Discovery and Medicinal Chemistry
The 4-phenyloxazole motif is present in a number of biologically active compounds. The ability to easily diversify the 2-position of this scaffold using 2-Bromo-4-phenyl-1,3-oxazole as a starting material makes it a highly attractive building block for the synthesis of compound libraries for high-throughput screening.
Potential Therapeutic Areas:
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Anti-inflammatory Agents: The oxazole ring is a feature of some non-steroidal anti-inflammatory drugs (NSAIDs).
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Antimicrobial Agents: Substituted oxazoles have shown promise as antibacterial and antifungal agents.[4][5]
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Anticancer Agents: The oxazole scaffold can be found in compounds with antiproliferative activity against various cancer cell lines.
By using 2-Bromo-4-phenyl-1,3-oxazole in combinatorial synthesis workflows, medicinal chemists can rapidly generate a diverse set of analogs for structure-activity relationship (SAR) studies, accelerating the process of lead optimization and drug candidate selection.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling 2-Bromo-4-phenyl-1,3-oxazole.
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Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-Bromo-4-phenyl-1,3-oxazole is a strategically important building block for organic synthesis and medicinal chemistry. Its well-defined structure and the versatile reactivity of its C-Br bond provide a reliable platform for the synthesis of a wide range of 2,4-disubstituted oxazoles. While detailed experimental data for this specific compound is sparse in the public domain, its properties and reactivity can be confidently inferred from established chemical principles and data from closely related analogs. This guide provides the necessary foundational knowledge and practical protocols to enable researchers and drug development professionals to effectively utilize this valuable chemical entity in their pursuit of novel therapeutic agents.
References
- Carballo, R. M., et al. (2019). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 18(5), 1021-1028.
- Pareek, A. K., Joseph, P. E., & Seth, D. S. (2010). Novel Synthesis and Characterization of Some New-2-(R) Phenyl- 4-(- 4-Bromo-2-Fluoro Benzylidene)-Oxazol-5-Ones. Oriental Journal of Chemistry, 26(4).
- Williams, D. R., & Fu, L. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Synlett, 2010(4), 591–594.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Journal of Chemistry, 2015, 1-6.
-
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]
- Kelly, S. E., & Scott, J. S. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Williams, D. R., & Fu, L. (2010). ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. ChemInform, 41(22).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Pareek, A. K., Joseph, P. E., & Seth, D. S. (2010). Novel synthesis and characterization of some new-2-(R) phenyl- 4-(-4-bromo-2-fluoro benzylidene)-oxazol-5-ones. ResearchGate. Retrieved from [Link]
- Kumar, A., & Kumar, S. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636.
-
The Suzuki Reaction. (2014, February 6). Columbia University. Retrieved from [Link]
- Vedejs, E., & Fields, S. C. (1996). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. The Journal of Organic Chemistry, 61(8), 2611-2615.
- Bunev, A. S., Rudakova, Y. I., Statsyuk, V. E., Ostapenko, G. I., & Khrustalev, V. N. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139.
- Chelucci, G., & Thummel, R. P. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(10), 8349–8361.
- Husain, A., & Ajmal, M. (2009). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities. Journal of Pharmaceutical Sciences and Research, 1(3), 1-10.
- Drăcea, A. N., et al. (2020). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. Molecules, 25(18), 4252.
-
SpectraBase. (n.d.). 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]
- Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1604.
-
Bunev, A. S., Rudakova, Y. I., Statsyuk, V. E., Ostapenko, G. I., & Khrustalev, V. N. (2014). 2-Bromo-4-phenyl-1,3-thiazole. ResearchGate. Retrieved from [Link]
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2005). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal, 2(2), 237-243.
-
Al-Bayati, R. I. H., & Hussien, F. A. (2010). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Retrieved from [Link]
- Singh, P., & Kumar, A. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
